

In-Depth Technical Guide: CHO-PEG2-CHO

Bifunctional Crosslinker

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Compound of Interest

Compound Name: *Cho-C-peg2-C-cho*

Cat. No.: *B11906806*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinking agent commonly referred to as CHO-PEG2-CHO, also known as Aldehyde-PEG2-Aldehyde. Due to the non-standardized nomenclature, this guide consolidates data for the chemical entity O,O'-Bis(2-formylethyl)diethylene glycol and its functionally equivalent structures. This short-chain, homobifunctional crosslinker is a valuable tool for bioconjugation, enabling the covalent linkage of molecules containing primary amine groups.

Core Specifications and Properties

While a specific, consolidated datasheet for "CHO-PEG2-CHO" is not readily available under this exact name, the following tables summarize the typical specifications and properties based on data for structurally identical or highly similar short-chain dialdehyde PEG linkers.

Table 1: Chemical and Physical Properties

Property	Value
Chemical Name	O,O'-Bis(2-formylethyl)diethylene glycol
Synonyms	Aldehyde-PEG2-Aldehyde, CHO-(CH ₂) ₂ -(OCH ₂ CH ₂) ₂ -O-(CH ₂) ₂ -CHO
Molecular Formula	C ₁₀ H ₁₈ O ₅
Molecular Weight	218.25 g/mol
Appearance	White to off-white solid or viscous liquid
Solubility	Soluble in water, DMSO, DMF, and other aqueous buffers
Reactive Groups	Aldehyde (-CHO) at both termini
Spacer Arm Length	Approximately 10.9 Å (based on extended conformation)
Storage Conditions	Store at -20°C, desiccated and protected from light

Table 2: Reactivity and Application Data

Parameter	Details
Target Functional Group	Primary amines (-NH ₂) on proteins, peptides, and other biomolecules
Reaction pH	5.5 - 9.5
Reaction Product	Schiff base (C=N), which can be reduced to a stable secondary amine bond
Key Applications	Protein-protein crosslinking, intramolecular crosslinking, ADC development, hydrogel formation, surface modification

Reaction Mechanism and Signaling Pathway

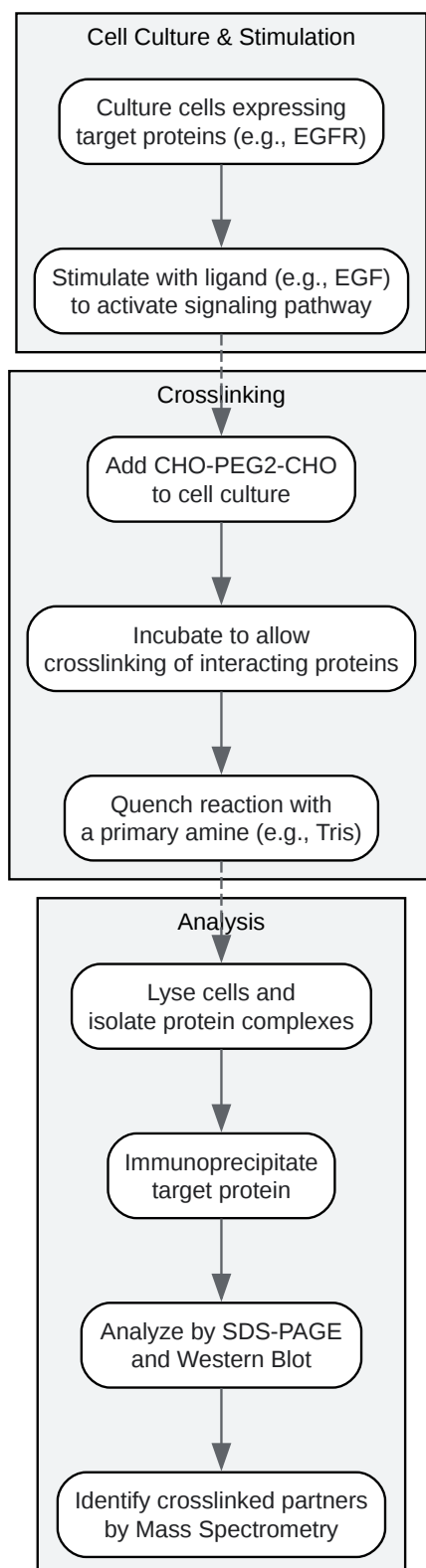
Application

The aldehyde groups of CHO-PEG2-CHO react with primary amines, such as the ϵ -amine of lysine residues or the N-terminus of a protein, to form an initial, reversible Schiff base. This intermediate can then be stabilized by a reducing agent, such as sodium cyanoborohydride (NaCNBH_3), to form a stable, irreversible secondary amine bond.

Bifunctional crosslinkers like CHO-PEG2-CHO are instrumental in studying protein-protein interactions within signaling pathways. For instance, they can be used to "capture" transient interactions between components of a cascade, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR activation, through ligand binding, leads to the recruitment and phosphorylation of various downstream adaptor proteins and enzymes, including Grb2 and Shc.^{[1][2]} These interactions are often transient and can be stabilized for analysis using a crosslinker.

Experimental Workflow: Crosslinking Proteins in a Signaling Pathway

The following diagram outlines a general workflow for using CHO-PEG2-CHO to study protein-protein interactions in a cellular context.

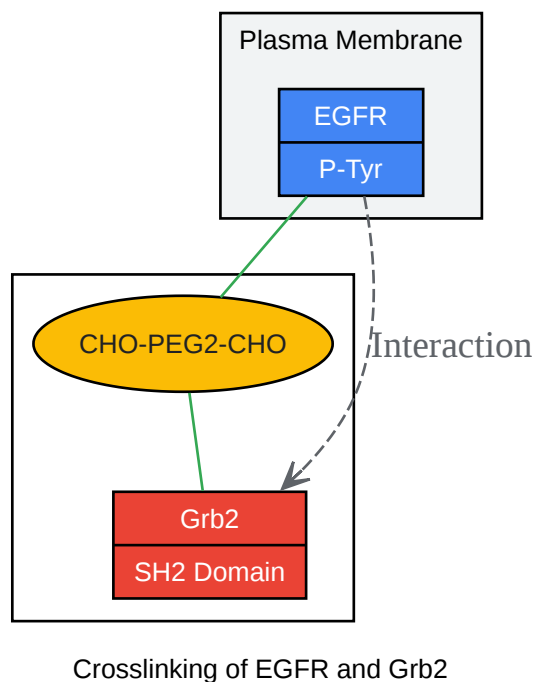


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A generalized workflow for studying protein interactions using CHO-PEG2-CHO.

Visualizing a Crosslinked Signaling Interaction

The following diagram illustrates how CHO-PEG2-CHO could be used to capture the interaction between an activated EGFR and the adaptor protein Grb2.



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CHO-PEG2-CHO stabilizing the EGFR-Grb2 interaction.

Experimental Protocols

The following are generalized protocols for protein crosslinking using a short-chain dialdehyde linker like CHO-PEG2-CHO. Optimization is recommended for specific applications.

In Vitro Crosslinking of Purified Proteins

Materials:

- Purified proteins in an amine-free buffer (e.g., PBS, HEPES, MES)
- CHO-PEG2-CHO crosslinker
- Reducing agent (e.g., sodium cyanoborohydride)

- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Reaction buffer (pH 6.0-8.5)

Procedure:

- Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.
- Prepare a stock solution of CHO-PEG2-CHO in an organic solvent like DMSO or directly in the reaction buffer.
- Add the crosslinker to the protein solution at a 10- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.
- Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
- To stabilize the Schiff base, add the reducing agent to a final concentration of approximately 5-10 mM. Incubate for an additional 30 minutes at room temperature.
- Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted aldehyde groups. Incubate for 15 minutes.
- The crosslinked protein can now be analyzed by SDS-PAGE, mass spectrometry, or other methods.

In Situ Crosslinking in Live Cells

Materials:

- Adherent or suspension cells
- Phosphate-buffered saline (PBS)
- CHO-PEG2-CHO crosslinker
- Quenching buffer (e.g., 1 M glycine or Tris in PBS)
- Lysis buffer with protease and phosphatase inhibitors

Procedure:

- Wash the cells twice with ice-cold PBS to remove any amine-containing media.
- Add fresh, serum-free media or PBS containing the desired concentration of CHO-PEG2-CHO (typically in the low millimolar range, to be optimized) to the cells.
- Incubate for 15-30 minutes at room temperature or 37°C.
- Aspirate the crosslinking solution and wash the cells once with PBS.
- Add the quenching buffer and incubate for 10-15 minutes at room temperature to stop the reaction.
- Wash the cells twice with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer. The crosslinked protein complexes are now ready for downstream analysis like immunoprecipitation and Western blotting.[3][4]

Note: The efficiency of crosslinking can be influenced by buffer composition, pH, temperature, and incubation time. These parameters should be optimized for each specific system. The use of a reducing agent is crucial for forming a stable, irreversible bond.

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